molecular formula C23H17FN4O5 B2956189 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 921840-66-6

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2956189
CAS No.: 921840-66-6
M. Wt: 448.41
InChI Key: BRPSATIKHQSSEO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol group, a pyrido[3,2-d]pyrimidinone group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would likely be high due to the presence of several polar functional groups .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and related structures have been synthesized and evaluated for their biological activity, particularly targeting specific receptors or enzymes. For example, research on similar pyrimidin-3-yl acetamides has explored their potential as ligands for peripheral benzodiazepine receptors (PBRs), which are involved in neurodegenerative disorders. Studies such as those by Fookes et al. (2008) and Dollé et al. (2008) have synthesized fluorine-18 labeled compounds for positron emission tomography (PET) imaging to study PBR expression in neurodegenerative diseases, indicating the relevance of these compounds in neuroimaging and diagnosis (Fookes et al., 2008), (Dollé et al., 2008).

Antitumor Activities

Compounds with a similar chemical structure have been synthesized and tested for their antitumor activities. Xiong Jing (2011) explored derivatives for selective anti-tumor activities, demonstrating the application of these compounds in cancer research and their potential contribution to developing new therapeutic agents (Xiong Jing, 2011).

Structural Analysis and Characterization

The structural analysis of acetamide derivatives provides insight into their molecular conformation and potential interactions with biological targets. Research by Subasri et al. (2017) on similar compounds has contributed to understanding the conformational aspects and the inclination of the pyrimidine ring to the benzene ring, which is crucial for their biological activity (Subasri et al., 2017).

Kinase Inhibitory and Anticancer Activities

Studies on derivatives, such as those conducted by Fallah-Tafti et al. (2011), have evaluated their Src kinase inhibitory and anticancer activities, highlighting the significance of these compounds in developing treatments for various cancers (Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine with 3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide" ], "Reaction": [ "To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine in DMF, add triethylamine and stir for 10 minutes.", "Add 3-fluoro-N-(2-oxo-2-(2-(3-(trifluoromethyl)phenyl)acetamido)ethyl)benzamide to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract with ethyl acetate.", "Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography to obtain the desired compound." ] }

921840-66-6

Molecular Formula

C23H17FN4O5

Molecular Weight

448.41

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H17FN4O5/c24-15-3-1-4-16(10-15)26-20(29)12-27-17-5-2-8-25-21(17)22(30)28(23(27)31)11-14-6-7-18-19(9-14)33-13-32-18/h1-10H,11-13H2,(H,26,29)

InChI Key

BRPSATIKHQSSEO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

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